Bis(2-methylallyl)amine

Description

The exact mass of the compound Dimethallylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCWGVLBCJEQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283635 | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-15-8 | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-methylallyl)amine

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functionalized building blocks is perpetual. Bis(2-methylallyl)amine, also known as dimethallylamine, emerges as a molecule of significant interest. As a secondary amine bearing two reactive methallyl groups, it represents a trifunctional scaffold, offering a unique combination of nucleophilicity at the nitrogen center and the potential for extensive elaboration through its terminal double bonds. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, empowering innovators to harness the full synthetic potential of this compound.

Section 1: Core Chemical and Physical Properties

This compound is a secondary amine characterized by two 2-methylprop-2-en-1-yl substituents attached to a central nitrogen atom. This structure is foundational to its reactivity, providing a sterically accessible nitrogen lone pair and two electronically distinct alkene moieties.

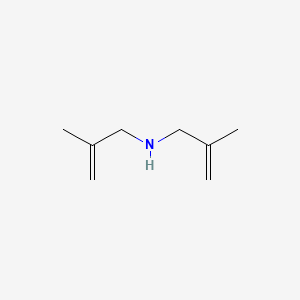

Caption: Chemical Structure of this compound.

A summary of its key identifiers and reported physical properties is presented below. It is important to note that comprehensive experimental data such as boiling point and density are not widely available in public literature, reflecting its status as a specialized chemical intermediate.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-N-(2-methylprop-2-en-1-yl)prop-2-en-1-amine | [1] |

| CAS Number | 35000-15-8 | [1][2][3] |

| Molecular Formula | C₈H₁₅N | [2][4] |

| Molecular Weight | 125.21 g/mol | [2][4] |

| Physical Form | Liquid | [1] |

| Purity | ≥95.0% (Commercially available) | [1][2] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |

| or Freezer at -20°C | [2] |

Section 2: Synthesis and Purification

The synthesis of this compound is most logically achieved through the direct double N-alkylation of a primary amine with a suitable methallyl electrophile. This approach is a cornerstone of amine synthesis, though it requires careful control to manage the inherent over-alkylation propensity.[5]

Causality in Synthetic Design:

The choice of starting material and reaction conditions is critical. Using ammonia as the nitrogen source is feasible but often leads to a mixture of primary, secondary, and tertiary amines, complicating purification. A more controlled approach involves the alkylation of a primary amine that can be dealkylated later or using a large excess of the primary amine to favor mono-alkylation, followed by a second, separate alkylation step. However, for a direct synthesis, controlling the stoichiometry is key. The protocol below outlines a plausible and efficient laboratory-scale synthesis starting from methallylamine.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Double N-Alkylation

This protocol is a representative method based on established chemical principles for N-alkylation.[6]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methallylamine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base, and acetonitrile (solvent, to make a 0.5 M solution with respect to the amine).

-

Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Reagent Addition: Slowly add 3-chloro-2-methyl-1-propene (methallyl chloride, 1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The use of a solid, inorganic base like K₂CO₃ is advantageous as it simplifies the workup compared to soluble organic bases.

-

Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting methallylamine spot is consumed.

-

Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Resuspend the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted starting materials. d. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic Characterization

unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule's structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | N-H Stretch | 3350-3310 cm⁻¹ (weak, sharp) | Characteristic for a secondary amine N-H bond. |

| Csp²-H Stretch | >3000 cm⁻¹ | Stretching of hydrogens on the alkene double bonds. | |

| Csp³-H Stretch | <3000 cm⁻¹ | Stretching of hydrogens on the methyl and methylene groups. | |

| C=C Stretch | ~1650 cm⁻¹ | Alkene double bond stretching. | |

| C-N Stretch | 1250–1020 cm⁻¹ | Characteristic for an aliphatic amine C-N bond. | |

| ¹H NMR | N-H | δ 0.5-5.0 (broad singlet) | Variable and broad due to hydrogen bonding and quadrupole broadening; signal disappears upon D₂O shake. |

| =CH₂ | δ ~4.8-5.0 (2 singlets) | Diastereotopic vinyl protons. | |

| -N-CH ₂- | δ ~3.0-3.2 (singlet) | Methylene protons adjacent to the electron-withdrawing nitrogen atom. | |

| -CH₃ | δ ~1.7 (singlet) | Methyl group protons on the double bond. | |

| ¹³C NMR | C =CH₂ | δ ~140-145 | Quaternary carbon of the alkene. |

| C=C H₂ | δ ~110-115 | Methylene carbon of the alkene. | |

| -N-C H₂- | δ ~55-60 | Methylene carbon adjacent to the nitrogen. | |

| -C H₃ | δ ~20-25 | Methyl carbon. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 125 | Corresponds to the molecular weight. The odd mass is consistent with the Nitrogen Rule for a molecule with one nitrogen atom. |

| Base Peak | m/z = 84 or 41 | Resulting from α-cleavage, the most favorable fragmentation pathway for amines. |

Mass Spectrometry: The Alpha-Cleavage Pathway

The most characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation. For this compound, this cleavage leads to the loss of a methallyl radical.

Caption: Dominant α-cleavage fragmentation of this compound.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual reactivity. The nitrogen atom acts as a typical secondary amine, while the two alkene groups provide handles for cyclization, polymerization, and functionalization.

Reactivity of the Amine Functionality

As a secondary amine, the nitrogen lone pair is nucleophilic and basic. It readily undergoes:

-

Protonation: Forms ammonium salts with acids.

-

Alkylation/Acylation: Reacts with electrophiles like alkyl halides or acid chlorides to form tertiary amines or amides, respectively.[7] This reaction must be considered when designing subsequent steps to avoid undesired side reactions.

-

Enamine Formation: Reacts with aldehydes or ketones to form enamines, which are valuable synthetic intermediates for C-C bond formation.[8]

Reactivity of the Alkene Functionalities: Ring-Closing Metathesis (RCM)

Perhaps the most powerful application for this molecule in drug discovery and complex synthesis is its use as a precursor for nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM).[9][10] This reaction utilizes a transition metal catalyst (typically Ruthenium-based, e.g., Grubbs' catalysts) to form a new C=C bond between the two methallyl groups, generating a seven-membered dihydroazepine ring and releasing a volatile alkene byproduct.[11]

Causality in RCM: The formation of the stable, seven-membered ring and the entropically favorable release of 2-methylpropene gas drive the reaction to completion. The choice of catalyst is crucial; second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer high functional group tolerance and efficiency, even at low catalyst loadings.[12]

Caption: RCM of N-protected this compound to a dihydroazepine.

Protocol: RCM to a Dihydroazepine Scaffold

This protocol is a self-validating system; successful cyclization is readily confirmed by the disappearance of the starting material and the appearance of a new product with a distinct NMR spectrum and mass.

-

Protection: The secondary amine must first be protected to prevent coordination with and poisoning of the ruthenium catalyst. A common protecting group is tosyl (Ts) or Boc. React this compound with tosyl chloride or Boc-anhydride under standard conditions.

-

Setup: In a glovebox or under an inert atmosphere, dissolve the N-protected substrate (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. Dilute conditions favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add a solution of Grubbs' Second Generation Catalyst (1-5 mol%) in DCM to the reaction flask.

-

Reaction: Stir the mixture at 40°C. The reaction is typically complete within 2-12 hours.

-

Monitoring: Follow the reaction by TLC, observing the consumption of the starting material.

-

Workup: Once complete, cool the reaction, concentrate it, and purify directly by flash column chromatography on silica gel to yield the pure dihydroazepine product.

Section 5: Applications in Research and Drug Development

The true value of this compound is realized in its role as a precursor to complex molecular architectures relevant to medicinal chemistry.

-

Scaffold for Privileged Structures: Seven-membered nitrogen heterocycles, such as the azepine core produced via RCM, are considered "privileged structures" in drug discovery.[13] They are found in a wide array of biologically active compounds, including anti-inflammatory agents and CNS-active drugs.[14] The dihydroazepine product from RCM is a versatile intermediate, ready for further functionalization at the double bond (e.g., dihydroxylation, epoxidation) or at the nitrogen after deprotection.

-

Fragment-Based Drug Design: As a relatively small molecule, it can be used in fragment-based approaches to drug design, where its core structure can be elaborated to optimize binding to a biological target.

-

Materials Science: The presence of two polymerizable alkene groups makes it a potential cross-linking agent in the synthesis of functional polymers and hydrogels.

The process of designing, synthesizing, and optimizing molecules for biological activity is the core of medicinal chemistry.[15][16] By providing a straightforward entry into the valuable azepine class of heterocycles, this compound serves as a powerful tool in this process.

Section 6: Safety and Handling

This compound and its precursors are hazardous chemicals that require strict safety protocols. Based on supplier safety data and analogy to similar allylic amines, the following precautions are mandatory.[1][17][18]

| Hazard Category | Description & Precautionary Action |

| Flammability | Highly Flammable Liquid and Vapour (H225). [1] Keep away from heat, sparks, open flames, and hot surfaces.[19] Use in a chemical fume hood away from ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[20] |

| Corrosivity | Causes Severe Skin Burns and Eye Damage (H314). [1] Corrosive to the respiratory tract. Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[19] |

| Toxicity | May be harmful if swallowed and toxic if inhaled. Avoid breathing vapors or mists. Handle only in a well-ventilated area, preferably a certified chemical fume hood. |

| Handling & Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[20][21] Recommended storage at 2-8°C[1] or -20°C.[2] Wash hands thoroughly after handling.[21] |

| First Aid | Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[21] Skin: Immediately remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention. Inhalation: Move person to fresh air. Seek immediate medical attention. |

References

- 1. This compound | 35000-15-8 [sigmaaldrich.com]

- 2. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]

- 3. CAS 35000-15-8: Dimethallylamine | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsyn.org [pubs.rsyn.org]

- 14. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design | Semantic Scholar [semanticscholar.org]

- 16. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. 2-Methylallylamine | CAS#:2878-14-0 | Chemsrc [chemsrc.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Bis(2-methylallyl)amine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methylallyl)amine, also known as N,N-Bis(2-methylprop-2-en-1-yl)amine or Dimethallylamine, is a secondary amine featuring two methallyl groups attached to a central nitrogen atom. This unique structure, combining the reactivity of an amine with the functionality of two terminal alkenes, makes it a molecule of significant interest in various fields of organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering valuable insights for researchers and professionals in drug development and material science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₅N | [1] |

| Molecular Weight | 125.21 g/mol | [1] |

| CAS Number | 35000-15-8 | [1] |

| Synonyms | Dimethallylamine, N,N-Bis(2-methylprop-2-en-1-yl)amine | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | 163.8 °C (predicted) | |

| Storage | 2-8°C, under inert atmosphere |

The structure of this compound consists of a central secondary amine nitrogen atom bonded to two separate 2-methylallyl moieties. Each 2-methylallyl group contains a double bond, providing sites for further chemical transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.

-

N-H Proton: A broad singlet is anticipated for the amine proton, typically in the range of 0.5-5.0 ppm.[2] The exact chemical shift and broadness will depend on the solvent and concentration due to hydrogen bonding.

-

Allylic Protons (-N-CH₂-): The two methylene groups attached to the nitrogen are chemically equivalent. These protons are expected to appear as a singlet or a narrow multiplet in the range of 3.0-3.2 ppm.

-

Vinylic Protons (=CH₂): The two terminal vinylic protons on each methallyl group are diastereotopic and are expected to appear as two distinct singlets or narrow multiplets around 4.8-5.0 ppm.

-

Methyl Protons (-CH₃): The two methyl groups are equivalent and will likely appear as a singlet around 1.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Allylic Carbons (-N-CH₂-): The carbon atoms of the methylene groups attached to the nitrogen are expected to resonate in the range of 50-60 ppm.

-

Quaternary Vinylic Carbons (=C(CH₃)-): The quaternary carbons of the double bonds are predicted to be in the region of 140-145 ppm.

-

Terminal Vinylic Carbons (=CH₂): The terminal methylene carbons of the double bonds should appear around 110-115 ppm.

-

Methyl Carbons (-CH₃): The methyl carbons are expected to have a chemical shift in the range of 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a secondary amine, is expected to exhibit a characteristic N-H stretching vibration.

-

N-H Stretch: A single, moderately intense absorption band is expected in the region of 3300-3350 cm⁻¹.[3]

-

C-N Stretch: A medium to weak absorption band for the C-N stretching vibration is anticipated in the 1250–1020 cm⁻¹ range for aliphatic amines.[3]

-

C=C Stretch: A weak to medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.

-

=C-H Bending: Out-of-plane bending vibrations for the terminal vinylidene protons are expected around 890 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 125. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.[4] The fragmentation pattern of secondary amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

For this compound, α-cleavage would result in the loss of a methylallyl radical (C₄H₇•) to produce a fragment with an m/z of 70.

Caption: Predicted primary fragmentation pathway for this compound.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through the alkylation of a primary amine, such as 2-methylallylamine, with a 2-methylallyl halide. This reaction is a standard method for the preparation of secondary amines.[5] However, a common challenge in such reactions is over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial.[5]

Caption: General synthesis route for this compound.

An alternative approach involves the reductive amination of 2-methylpropenal with 2-methylallylamine.

Reactivity

The reactivity of this compound is characterized by the presence of both a secondary amine and two terminal alkene functionalities.

-

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in reactions typical of secondary amines, such as acylation, alkylation, and reactions with carbonyl compounds.

-

Alkene Reactivity: The two terminal double bonds can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. These double bonds also make the molecule a suitable monomer or cross-linking agent in polymerization reactions. The allylic positions are also susceptible to radical reactions.

Potential Applications

The bifunctional nature of this compound opens up possibilities for its use in several areas:

-

Polymer Chemistry: The presence of two polymerizable double bonds suggests its potential as a cross-linking agent in the synthesis of polymers.[6] The incorporation of the amine functionality can also impart specific properties to the resulting polymer, such as improved adhesion or the ability to undergo post-polymerization modifications. Amines are known to be effective curing agents for epoxy resins.[7]

-

Organic Synthesis: this compound can serve as a versatile building block in organic synthesis. The amine can be functionalized, and the double bonds can be manipulated to introduce a variety of functional groups, leading to the synthesis of complex nitrogen-containing molecules. For instance, it could be a precursor for the synthesis of heterocyclic compounds.

-

Pharmaceutical and Agrochemical Development: The amine functional group is a common feature in many biologically active compounds.[8] The unique structure of this compound could be explored as a scaffold for the development of new pharmaceutical or agrochemical agents.

Safety and Handling

As with many amines, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for secondary amines should be followed. These compounds are often corrosive and can cause skin and eye irritation or burns.[9][10] Inhalation of vapors may also be harmful. Therefore, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, away from oxidizing agents and sources of ignition.[9][10]

Conclusion

This compound is a molecule with significant potential in both synthetic and materials chemistry. Its dual functionality, comprising a reactive secondary amine and two polymerizable alkene groups, makes it an attractive building block for the creation of complex molecules and functional polymers. While further research is needed to fully explore its properties and applications, this guide provides a solid foundation for scientists and researchers interested in harnessing the unique chemical characteristics of this versatile compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. Multifunctional monomer acts as co-initiator and crosslinker to provide autonomous strengthening with enhanced hydrolytic stability in dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3957699A - Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers - Google Patents [patents.google.com]

- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of Bis(2-methylallyl)amine: A Comprehensive Technical Guide

Introduction

Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methallyl groups attached to a central nitrogen atom. Its chemical formula is C₈H₁₅N, and its CAS number is 35000-15-8[1][2]. This molecule is of interest to researchers in various fields, including organic synthesis and materials science, due to the reactive nature of its allylic double bonds and the coordinating ability of the amine. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: 2D Structure of this compound.

The key structural motifs that will dictate the spectroscopic signatures are:

-

Secondary Amine (R₂NH): This will give rise to a characteristic N-H proton signal in ¹H NMR and a specific N-H stretching vibration in the IR spectrum.

-

Two Equivalent 2-Methylallyl Groups: The symmetry of the molecule means that the two 2-methylallyl groups are chemically equivalent, simplifying the NMR spectra. Each group contains:

-

An allylic methylene group (-CH₂-).

-

A quaternary vinylic carbon (=C(CH₃)-).

-

A terminal vinylic methylene group (=CH₂).

-

A vinylic methyl group (-CH₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals, plus a broad signal for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the double bonds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.5 - 2.5 | Broad Singlet | 1H | N-H | The chemical shift of amine protons can vary significantly depending on concentration and solvent due to hydrogen bonding. The signal is often broad and may not show coupling.[3][4] |

| ~ 3.1 - 3.3 | Singlet | 4H | -N-CH₂ - | These allylic protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.[5] Due to the adjacent quaternary carbon, no splitting is expected. |

| ~ 4.8 - 5.0 | Singlet | 4H | =CH₂ | These are terminal vinylic protons. Their chemical shift is in the typical alkene region.[6] |

| ~ 1.7 - 1.8 | Singlet | 6H | -CH₃ | These vinylic methyl protons are expected to appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 55 - 60 | -N-C H₂- | This allylic carbon is attached to the electronegative nitrogen, resulting in a downfield shift compared to a typical alkane carbon.[3] |

| ~ 140 - 145 | =C (CH₃)- | This is a quaternary vinylic carbon. Its chemical shift is significantly downfield due to its sp² hybridization.[7] |

| ~ 110 - 115 | =C H₂ | This terminal vinylic carbon is expected in the typical alkene region.[8] |

| ~ 20 - 25 | -C H₃ | The vinylic methyl carbon will appear in the upfield region of the spectrum.[9] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for the quaternary carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H bond, C-N bond, and the various bonds within the 2-methylallyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3300 - 3350 | Weak to Medium | N-H Stretch | This is a characteristic absorption for a secondary amine. The band is typically sharper than the O-H stretch of an alcohol.[10][11] |

| ~ 3070 - 3090 | Medium | =C-H Stretch | Corresponds to the stretching of the C-H bonds on the sp² hybridized carbons of the double bond. |

| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~ 1650 | Medium | C=C Stretch | Characteristic stretching vibration of the carbon-carbon double bond. |

| ~ 1450 & ~1375 | Medium | C-H Bend | Bending vibrations of the methyl and methylene groups. |

| ~ 1100 - 1250 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine.[3] |

| ~ 890 | Strong | =C-H Bend (out-of-plane) | A strong absorption in this region is characteristic of a terminal disubstituted alkene (>C=CH₂). |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and place it in a solution cell.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₅N) is 125.21 g/mol . Therefore, the molecular ion peak is expected at an m/z of 125. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our prediction.[3]

-

Major Fragmentation Pathways: The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

Figure 2: Predicted major fragmentation pathways of this compound.

-

m/z = 110: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 70: This is predicted to be a major fragment resulting from α-cleavage. The cleavage of the bond between the allylic carbon and the vinylic carbon leads to the loss of a 2-methylallyl radical (•C₄H₇) and the formation of a stable iminium cation.[12]

-

m/z = 55: This could correspond to the 2-methylallyl cation ([C₄H₇]⁺).

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and the major fragment ions.

Synthesis and Purification

A plausible synthetic route to this compound is the direct N-alkylation of a primary amine with an appropriate alkyl halide.

Reaction Scheme:

2-Methylallylamine + 2-Methylallyl chloride → this compound hydrochloride

The free amine can then be obtained by treatment with a base.

Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylallylamine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.5 eq) as a base, followed by the slow addition of 2-methylallyl chloride (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Conclusion

The spectroscopic data of this compound can be confidently predicted based on its constituent functional groups and the established principles of NMR, IR, and mass spectrometry. The key identifying features include a single N-H proton signal in ¹H NMR, four distinct signals in the ¹³C NMR spectrum, a characteristic N-H stretch in the IR spectrum, and a dominant α-cleavage fragmentation pattern in the mass spectrum leading to a fragment at m/z 70. This comprehensive guide provides the necessary framework for researchers to identify, characterize, and utilize this versatile chemical compound in their scientific endeavors.

References

- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. compoundchem.com [compoundchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical properties of Bis(2-methylallyl)amine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine or dimethallylamine, is a secondary amine with the chemical formula C₈H₁₅N. Its structure features a central nitrogen atom bonded to two 2-methylallyl groups. This configuration imparts specific physical and chemical characteristics that are crucial for its application in various fields of chemical synthesis. Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, storage, and utilization in research and development, including pharmaceutical applications. This guide provides a detailed overview of these key physical parameters, supported by available data and theoretical considerations.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Synonyms: Dimethallylamine, N,N-Bis(2-methylprop-2-en-1-yl)amine

-

CAS Number: 35000-15-8[1]

-

Molecular Formula: C₈H₁₅N[2]

-

Molecular Weight: 125.21 g/mol [2]

-

SMILES: C=C(C)CNCC(=C)C[2]

Core Physical Properties

The physical state, volatility, and mass per unit volume of this compound are defining characteristics for its practical application. These properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 163.8 °C | Atmospheric Pressure |

| Density | 0.786 g/cm³ | Not Specified |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is 163.8 °C at atmospheric pressure.[3] This relatively high boiling point for a molecule of its molecular weight can be attributed to intermolecular forces. As a secondary amine, this compound can engage in hydrogen bonding, where the hydrogen atom on the nitrogen interacts with the lone pair of electrons on the nitrogen of a neighboring molecule. However, the steric hindrance caused by the two bulky 2-methylallyl groups can partially impede this hydrogen bonding, making it weaker than in less hindered secondary amines. The boiling point is also influenced by van der Waals forces, which increase with the size and surface area of the molecule.

Density

The density of this compound has been reported as 0.786 g/cm³. This value indicates that it is less dense than water. The density of an organic compound is influenced by its molecular weight, the efficiency of its molecular packing in the liquid state, and the types of intermolecular forces present.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is fundamental in characterizing a chemical substance. The following outlines standard laboratory protocols for these measurements.

Workflow for Determining Boiling Point and Density

Caption: Standard laboratory workflows for the experimental determination of boiling point and density.

Safety and Handling Considerations

While this guide focuses on physical properties, it is crucial to acknowledge the importance of safety when handling any chemical. Users should always consult the Safety Data Sheet (SDS) for this compound before use to understand its potential hazards, proper handling procedures, and required personal protective equipment.

Conclusion

The boiling point and density of this compound are key physical parameters that govern its behavior and application. A thorough understanding of these properties is essential for chemists and researchers to effectively utilize this compound in their synthetic endeavors. The provided data, contextualized with an understanding of its molecular structure and intermolecular forces, offers a solid foundation for its practical and safe application.

References

A Comprehensive Technical Guide to Bis(2-methylallyl)amine: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methylallyl)amine, a secondary amine with significant potential in polymer chemistry and materials science, is a molecule known by several names, leading to potential ambiguity in research and development. This guide provides a thorough examination of its nomenclature, including its IUPAC name, common synonyms, and trade names. It further details its chemical and physical properties, supported by spectroscopic data, and explores its primary applications. The document is intended to serve as a comprehensive resource for professionals in chemistry and drug development, offering clarity and in-depth technical insights into this versatile compound.

Chemical Identity and Nomenclature

The proper identification of chemical compounds is fundamental to scientific communication and reproducibility. This compound is subject to various naming conventions, which are detailed below to provide a clear and unambiguous understanding of its identity.

Preferred IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-methyl-N-(2-methyl-2-propen-1-yl)prop-2-en-1-amine . This name precisely describes the molecular structure, which consists of a central nitrogen atom bonded to two 2-methylallyl groups.

Common Synonyms and Alternative Names

In scientific literature, patents, and commercial catalogs, this compound is frequently referred to by a number of synonyms. The most prevalent of these is Dimethallylamine . Other alternative names include:

-

N,N-Bis(2-methylallyl)amine

-

Di(methallyl)amine

-

Bis(2-methyl-2-propen-1-yl)amine

It is crucial for researchers to recognize these synonyms to ensure a comprehensive search of existing literature and patents.

Chemical Identifiers

To further standardize its identification, the following identifiers are assigned to this compound:

| Identifier | Value |

| CAS Number | 35000-15-8[1] |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| InChI | InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 |

| InChIKey | LDCWGVLBCJEQMT-UHFFFAOYSA-N |

| SMILES | C=C(C)CNCC(=C)C |

digraph "Nomenclature_Hierarchy" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];

// Node styles

IUPAC [fillcolor="#4285F4", fontcolor="#FFFFFF", label="IUPAC Name\n2-methyl-N-(2-methyl-2-propen-1-yl)prop-2-en-1-amine"];

Primary_Name [fillcolor="#34A853", fontcolor="#FFFFFF", label="Primary Common Name\nthis compound"];

Synonym1 [fillcolor="#FBBC05", fontcolor="#202124", label="Synonym\nDimethallylamine"];

Synonym2 [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Alternative Names\nN,N-Bis(2-methylallyl)amine\nDi(methallyl)amine\nBis(2-methyl-2-propen-1-yl)amine"];

CAS [fillcolor="#5F6368", fontcolor="#FFFFFF", label="CAS Number\n35000-15-8"];

// Edges

IUPAC -> Primary_Name [color="#4285F4"];

Primary_Name -> Synonym1 [color="#34A853"];

Primary_Name -> Synonym2 [color="#34A853"];

Primary_Name -> CAS [color="#5F6368"];

}```

Figure1: Hierarchical relationship of the nomenclature for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application, and the design of experimental protocols.

General Characteristics

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water and organic solvents, which makes it a versatile reagent in various reaction media.

Tabulated Physical Properties

Property

Value

Source

Appearance

Colorless to pale yellow liquid

Odor

Characteristic amine odor

Molecular Weight

125.21 g/mol

-

Purity

Typically ≥95%

-

Storage

Store in a cool, well-ventilated area away from incompatible substances.

Synthesis Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthesis of secondary and tertiary allylic amines can be achieved through several established methods. A common approach involves the nucleophilic substitution of an appropriate alkyl halide with an amine.

General Synthesis of Secondary Allylic Amines

A prevalent method for the synthesis of secondary allylic amines involves the direct allylation of a primary amine with an allylic alcohol in the presence of a suitable catalyst.

Experimental Protocol: Dehydrative Allylation of an Amine

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the primary amine, the allylic alcohol (in a 1:2 molar ratio), and a solid acid catalyst such as MoO₃/TiO₂.

- Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Filter the solid catalyst and remove the excess solvent and unreacted starting materials under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield the desired secondary allylic amine.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and catalyst loading, will need to be optimized for the synthesis of this compound.

digraph "Synthesis_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];

// Node styles

Start [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Starting Materials\n(Primary Amine, Allylic Alcohol)"];

Reaction [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Dehydrative Allylation\n(Solid Acid Catalyst, Reflux)"];

Monitoring [fillcolor="#FBBC05", fontcolor="#202124", label="Reaction Monitoring\n(TLC, GC-MS)"];

Workup [fillcolor="#34A853", fontcolor="#FFFFFF", label="Work-up & Purification\n(Filtration, Distillation, Chromatography)"];

Product [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Final Product\n(Secondary Allylic Amine)"];

// Edges

Start -> Reaction;

Reaction -> Monitoring;

Monitoring -> Reaction;

Reaction -> Workup;

Workup -> Product;

}

Figure 2: Generalized workflow for the synthesis of secondary allylic amines.

Applications in Research and Industry

The unique structure of this compound, featuring two reactive allyl groups and a secondary amine, makes it a valuable monomer and intermediate in various chemical syntheses.

Polymer Synthesis

This compound and its derivatives are of interest in the field of polymer chemistry. While the direct polymerization of N,N-dialkylallylamines can be challenging, they can be copolymerized with other monomers to produce functional polymers. For example, copolymers of N,N-dimethylallylamine and allylamine have been synthesized and subsequently modified to create water-soluble polymers with applications in areas such as inkjet recording.

The polymerization of allylamine monomers is often carried out in an aqueous solution using a radical polymerization initiator. The resulting polymers can be purified through methods like electrodialysis to remove unreacted monomers and salts.

Surfactant Synthesis

The structure of this compound makes it a potential building block for the synthesis of specialized surfactants, particularly gemini surfactants. Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. The secondary amine in this compound can be functionalized to introduce hydrophilic head groups, and the allyl groups can be further reacted to form or attach to hydrophobic tails. These types of surfactants are known for their superior surface activity and find applications in enhanced oil recovery, drug delivery, and as antimicrobial agents.

The synthesis of such surfactants often involves a multi-step process, including amidation and quaternization reactions to introduce the desired functional groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: this compound is generally considered to be irritating to the skin, eyes, and respiratory system.[2] It is also a flammable liquid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, also widely known as Dimethallylamine, is a versatile chemical with a range of synonyms that are important for researchers to recognize. Its utility as a monomer in polymer synthesis and as a potential precursor for high-performance surfactants underscores its significance in materials science and chemical engineering. A thorough understanding of its nomenclature, properties, and safe handling procedures is essential for its effective and responsible use in research and development.

References

Navigating the Chemistry of Bis(2-methylallyl)amine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methallyl groups attached to a nitrogen atom. Its unsaturated nature makes it a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅N | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 125.21 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 35000-15-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Flash Point | Data not readily available; expected to be low as it is a flammable liquid. | --INVALID-LINK--[3] |

| Solubility | Expected to be soluble in organic solvents. | General chemical principles |

| Storage Temperature | Recommended storage at 2-8°C or in a freezer at -20°C.[2] | --INVALID-LINK--[2] |

Hazard Identification and Mechanistic Toxicology

This compound is classified as a hazardous substance, presenting a combination of flammability, corrosive, and toxicological risks. A deep understanding of these hazards is paramount for mitigating exposure and ensuring a safe laboratory environment.[3]

Flammability

As a low molecular weight organic amine, this compound is a flammable liquid.[3] Vapors can form explosive mixtures with air, and ignition sources such as open flames, hot surfaces, and static discharge must be rigorously excluded from handling areas.[3]

Corrosivity and Irritation

This compound is corrosive and can cause severe skin burns and eye damage.[3] Contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment. The corrosive nature is typical of many amines, which can disrupt cell membranes and cause chemical burns upon contact.

Toxicological Profile

The toxicity of this compound is a significant concern. While specific toxicological data for this exact compound is limited, the well-documented toxicity of related allylamines provides a strong basis for understanding its potential health effects.

Inhalation: Toxic if inhaled, potentially causing respiratory irritation.[3] Ingestion: Harmful if swallowed.[3] Dermal: Can be harmful in contact with skin.

The primary mechanism of allylamine toxicity is linked to its metabolic transformation. The enzyme semicarbazide-sensitive amine oxidase (SSAO) metabolizes allylamine to acrolein and hydrogen peroxide.[4] These metabolites are highly reactive and are implicated in the cardiotoxicity observed with allylamine exposure, leading to damage of heart and vascular tissue.[4][5] It is prudent to assume that this compound may undergo similar metabolic activation, posing a risk of systemic toxicity, particularly to the cardiovascular system, upon significant exposure.

References

Bis(2-methylallyl)amine reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Bis(2-methylallyl)amine

Abstract

This compound is a secondary amine featuring two sterically accessible terminal alkene functionalities. This unique bifunctional architecture positions it as a versatile, yet underutilized, building block in synthetic chemistry. Its reactivity is governed by the interplay between the nucleophilic/coordinating nitrogen center and the electronically distinct methallyl groups. This guide provides a comprehensive analysis of the core reactivity of this compound, synthesizing data from analogous systems to build a predictive framework for its application. We will explore its synthesis, coordination chemistry, and the rich transformations of its alkene moieties, including intramolecular cyclization via Ring-Closing Metathesis (RCM), hydroformylation, and potential for polymerization. Detailed experimental protocols and mechanistic considerations are provided to equip researchers, scientists, and drug development professionals with the practical insights needed to leverage this molecule in the synthesis of novel heterocycles, ligands, and functional materials.

Introduction: A Bifunctional Building Block

In the landscape of synthetic intermediates, molecules that offer multiple, orthogonally reactive sites are of paramount importance. This compound, with its central secondary amine and two flanking methallyl groups, represents a potent synthon for constructing complex molecular architectures. The secondary amine serves as a nucleophile, a base, and a coordinating atom for transition metals. Simultaneously, the two C=C double bonds are gateways to a vast array of transformations, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The strategic placement of these alkenes, separated by a three-atom N-C-C spacer from each other, makes intramolecular reactions particularly favorable, offering a direct route to seven-membered nitrogen heterocycles—a common motif in biologically active compounds. This guide moves beyond a simple catalog of reactions, aiming to provide a Senior Application Scientist's perspective on how and why specific reaction pathways are chosen, validated, and optimized.

Caption: Core structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is the foundation of its reliable use in synthesis.

| Property | Value |

| IUPAC Name | N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine |

| CAS Number | 35000-15-8[1] |

| Molecular Formula | C₈H₁₅N[1] |

| Molecular Weight | 125.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~150-160 °C (predicted) |

| ¹H NMR (CDCl₃) | δ ~4.9 (m, 4H, =CH₂), 3.2 (s, 4H, N-CH₂), 1.9 (s, 1H, N-H), 1.75 (s, 6H, -CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~143 (C=), 112 (=CH₂), 58 (N-CH₂), 20 (-CH₃) ppm |

| IR (thin film) | ν ~3300 (N-H), 3070 (=C-H), 1650 (C=C), 890 (=CH₂ bend) cm⁻¹ |

Synthesis of this compound

The most direct and scalable synthesis involves the double N-alkylation of a primary amine source with a methallyl electrophile. While various methods exist for preparing secondary amines, the following protocol provides a reliable route from readily available starting materials.[2][]

Protocol 3.1: Synthesis via Double Alkylation of Ammonia

This procedure utilizes aqueous ammonia as both the amine source and the base, providing a cost-effective and straightforward approach.

Rationale: Using a large excess of ammonia minimizes the formation of the tertiary amine by-product, tris(2-methylallyl)amine. The reaction is run under biphasic conditions, and phase-transfer catalysis could be explored to accelerate the reaction, though it is not strictly necessary.

Step-by-Step Methodology:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 100 mL of concentrated aqueous ammonia (28-30%).

-

Reagent Addition: Begin vigorous stirring and add 10.0 g (110 mmol) of 2-methylallyl chloride dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60 °C) and maintain for 6 hours.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Core Reactivity Profile

The reactivity of this compound can be logically divided into transformations involving the nitrogen center and those involving the alkene functionalities.

Reactions at the Nitrogen Center: Ligand and Nucleophile

The lone pair on the secondary amine makes it a classical Lewis base, capable of acting as a nucleophile and, importantly, as a ligand in coordination chemistry.

Expertise & Causality: As a ligand, this compound can be considered a "soft" N-donor ligand. However, its flexible backbone allows it to act as a chelating ligand, forming a stable seven-membered ring with a metal center. This chelation effect is entropically favorable and is a key principle in the design of stable transition metal complexes. Such ligands are crucial in catalysis, modulating the steric and electronic properties of the metal center.[4][5] The alkene moieties can also coordinate to the metal, making it a potentially tridentate N,C,C-ligand, though this is less common and depends on the metal's electron density and coordination preference.

Caption: Amine nitrogen acting as a σ-donor ligand to a metal center.

Reactions of the Alkene Moieties

The twin methallyl groups are the primary sites for synthetic diversification. Their terminal position makes them highly accessible for a range of catalytic transformations.

RCM is arguably the most powerful transformation for this substrate, providing a direct, atom-economical route to a 4,4-dimethyl-4,5-dihydro-1H-azepine ring system. This reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).

Trustworthiness & Self-Validation: The success of an RCM reaction is highly dependent on the purity of the substrate and the rigorous exclusion of air and moisture. The protocol includes steps for degassing the solvent and using Schlenk techniques, which are self-validating measures for ensuring catalyst activity. The progress of the reaction can be monitored by TLC or GC-MS, observing the disappearance of the starting material and the appearance of a new, less polar product. A successful reaction provides a single, well-defined product, confirming the predicted intramolecular pathway. The synthesis of related seven-membered azacycles via RCM is well-documented, lending high confidence to this proposed transformation.[6][7]

Caption: Experimental workflow for Ring-Closing Metathesis.

Protocol 4.2.1: Synthesis of N-Boc-4,4-dimethyl-4,5-dihydro-1H-azepine

-

N-Protection: First, protect the secondary amine to prevent catalyst inhibition. To a solution of this compound (5.0 g, 39.9 mmol) in dichloromethane (DCM, 100 mL), add triethylamine (6.7 mL, 47.9 mmol) and di-tert-butyl dicarbonate (Boc₂O, 9.6 g, 43.9 mmol). Stir at room temperature for 4 hours. Wash with water, brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected substrate, which can be used without further purification.

-

Setup: Equip a Schlenk flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with argon.

-

Reaction: Add the N-Boc protected amine (1.0 g, 4.2 mmol) to the flask and dissolve in 80 mL of anhydrous, degassed DCM. Bubble argon through the solution for 20 minutes.

-

Catalyst Addition: In a separate vial under argon, dissolve Grubbs' 2nd Generation Catalyst (approx. 5 mol%, 178 mg) in 5 mL of degassed DCM. Add the catalyst solution to the reaction flask via cannula.

-

Reflux: Heat the mixture to reflux (40 °C) under a positive pressure of argon. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Quenching: After the starting material is consumed, add 1 mL of ethyl vinyl ether to the flask and stir for 30 minutes to quench the catalyst.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the pure dihydroazepine product.

Hydroformylation (oxo-synthesis) introduces a formyl group (-CHO) and a hydrogen atom across the double bond. With this compound, this reaction can theoretically produce a di-aldehyde. The reaction is typically catalyzed by rhodium or cobalt complexes with phosphine or phosphite ligands.[8][9][10]

Expertise & Causality: The primary challenge in hydroformylation is controlling regioselectivity. For a methallyl group, hydroformylation can produce two isomers: the linear aldehyde (at the terminal carbon) and the branched aldehyde (at the internal carbon). The choice of ligand is critical; bulky phosphite ligands like Biphephos often favor the formation of the linear aldehyde.[9][10] Furthermore, the resulting aldehydes can undergo subsequent intramolecular reactions with the central amine, potentially forming cyclic enamines or hemiaminals, which adds a layer of complexity and synthetic opportunity.

Protocol 4.2.2: Rhodium-Catalyzed Hydroformylation

-

Setup: A high-pressure autoclave equipped with a magnetic stirrer and gas inlets is required.

-

Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.1 mol%) and the desired phosphite ligand (e.g., Biphephos, 10 eq. relative to Rh).

-

Reaction: Add a solution of this compound (1.0 g, 8.0 mmol) in anhydrous toluene (50 mL) to the autoclave.

-

Pressurize: Seal the autoclave, remove it from the glovebox, and purge several times with syngas (1:1 H₂/CO). Pressurize the reactor to 20 bar of syngas.

-

Heat: Heat the reactor to 80-100 °C and stir vigorously.

-

Monitor: Monitor the reaction progress by observing gas uptake.

-

Workup: After 12-24 hours (or when gas uptake ceases), cool the reactor to room temperature and carefully vent the pressure. The product mixture can be analyzed by GC-MS and NMR to determine the distribution of di-aldehydes and cyclized products.

Caption: Potential reaction pathways in hydroformylation.

The polymerization of allylic monomers via radical methods is notoriously difficult due to "degradative chain transfer," where a radical abstracts an allylic proton from the monomer, creating a stable, non-propagating allylic radical.

However, the diallyl structure opens the door to cyclopolymerization. In this process, the propagating chain end adds to one of the alkene groups of a monomer molecule, and the resulting radical then rapidly undergoes an intramolecular cyclization to add to the second alkene group on the same monomer unit. This forms a polymer chain containing cyclic repeating units. While less common for this specific substrate, it is a known pathway for related diallyl monomers.[11][12]

Summary and Future Applications

This compound is a molecule with significant untapped potential. Its reactivity profile is a confluence of coordination chemistry and versatile alkene transformations.

| Reaction Type | Key Reagents | Primary Product(s) | Key Considerations |

| N-Coordination | Metal precursors (Pd, Rh, etc.) | Metal-amine complex | Ligand for catalysis |

| RCM | Grubbs' Catalyst | Dihydroazepine derivative | Atom-economical route to 7-membered N-heterocycles |

| Hydroformylation | CO/H₂, Rh/Ligand | Di-aldehydes, cyclic enamines | Regioselectivity control is critical |

| Polymerization | Radical Initiator | Low MW polymer, cyclic units | Prone to chain transfer; cyclopolymerization possible |

| Hydrogenation | H₂, Pd/C | Bis(isobutyl)amine | Standard alkene reduction |

The true value of this guide lies in providing a predictive roadmap for researchers. The dihydroazepines synthesized via RCM are valuable scaffolds for drug discovery. The ability of the amine to act as a ligand, combined with the reactive alkenes, allows for the design of novel catalyst systems where the ligand itself can be further functionalized post-coordination. Finally, the potential to create di-aldehydes via hydroformylation opens pathways to complex polymers and cross-linking agents.

Conclusion

By analyzing the constituent functional groups of this compound and drawing parallels from well-established chemical principles, we have constructed a robust and practical guide to its reactivity. The molecule is not merely a static structure but a dynamic tool. The key to unlocking its potential lies in understanding the interplay between its nucleophilic amine center and its electronically rich alkene arms. From the precision of ring-closing metathesis for heterocyclic synthesis to the industrial power of hydroformylation and the structural novelty of its coordination complexes, this compound offers a wealth of opportunities for the discerning synthetic chemist.

References

- 1. Pi Chemicals System - PI-41123 this compound (35000-15-8) [internal.pipharm.com]

- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. Catalysts and Ligands - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic amine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topochemical polymerization using bis-thyminyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Polymerization of allylamine. [open.metu.edu.tr]

Key reactions involving Bis(2-methylallyl)amine.

An In-depth Technical Guide to the Core Reactions of Bis(2-methylallyl)amine

Abstract

This compound, a secondary amine featuring two sterically accessible methallyl groups, serves as a versatile and pivotal building block in modern organic synthesis. Its unique structural motif, combining a nucleophilic nitrogen center with two reactive olefinic functionalities, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactions involving this compound, intended for researchers, chemists, and drug development professionals. We will delve into palladium-catalyzed transformations, ring-closing metathesis for the synthesis of nitrogen heterocycles, its applications in coordination chemistry as a ligand, and its emerging role in polymer science. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols and authoritative references, to provide a comprehensive and practical resource for leveraging this dynamic molecule in complex synthetic challenges.

Introduction: The Molecular Architecture and Reactivity of this compound

This compound, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, possesses the chemical formula C₈H₁₅N.[1][2] Its structure is characterized by a central secondary amine nitrogen atom bonded to two 2-methylallyl groups. This arrangement imparts a unique combination of reactivity:

-

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base and to coordinate with transition metals, forming stable complexes.[3][4]

-

Reactive Allylic Systems: The two terminal double bonds are susceptible to a wide range of transformations, most notably transition metal-catalyzed reactions such as metathesis and allylic substitutions.

These features make this compound a valuable precursor for the synthesis of complex nitrogen-containing molecules, including heterocycles, advanced ligands, and functional polymers.

Caption: Structure of this compound (C₈H₁₅N).

Palladium-Catalyzed Transformations: A Gateway to Functional Complexity

Palladium catalysis is arguably the most powerful tool for manipulating the allylic systems within this compound and its derivatives. These reactions typically proceed via the formation of a η³-allylpalladium intermediate, which can then be intercepted by a variety of nucleophiles.

Disproportionation and Allylic Amination

Palladium complexes can catalyze the disproportionation of diallylamines into triallylamine and allylamine, a process influenced by additives like carbon dioxide.[5] This reactivity underscores the dynamic nature of the allyl groups under catalytic conditions. More broadly, the reverse reaction, allylic amination, allows for the construction of C-N bonds. Palladium(0) catalysts activate allylic substrates (like allylic alcohols or esters) to form electrophilic η³-allylpalladium complexes, which then react with amine nucleophiles.

The causality behind choosing palladium lies in its unique ability to reversibly coordinate with the π-system of the allyl group and facilitate oxidative addition, creating a highly reactive intermediate that is susceptible to nucleophilic attack.

Caption: Generalized mechanism for Pd-catalyzed allylic amination.

Selective Deallylation: A Protecting Group Strategy

The stability of the allyl group can be strategically undermined. In the presence of a suitable palladium(0) catalyst and an allyl scavenger (like a soft nucleophile), N-allyl and N,N-diallyl amines can be selectively deprotected.[6][7] This makes the diallylamine moiety a useful "ammonia equivalent" for synthesizing primary amines.[6] The reaction is mild and selective, leaving many other functional groups intact.

Experimental Protocol: Palladium-Catalyzed Deallylation of an N,N-Diallyl Amine

This protocol is adapted from general procedures for palladium-catalyzed deallylation.[7]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the N,N-diallyl substrate (1.0 mmol) in anhydrous, degassed solvent (e.g., THF or CH₂Cl₂, 10 mL).

-

Catalyst and Scavenger Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), followed by the allyl scavenger, such as dimedone or morpholine (3.0 mmol, 3.0 equiv).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the deprotected amine.

Ring-Closing Metathesis (RCM): Crafting Nitrogen Heterocycles

Ring-closing metathesis is a cornerstone reaction for synthesizing cyclic compounds, and this compound derivatives are ideal substrates for creating nitrogen-containing rings. By forming a new double bond between the two allyl groups, seven-membered rings like tetrahydroazepines can be constructed efficiently.[8]

The choice of catalyst is critical and depends on the substrate's reactivity and functional group tolerance. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are most commonly employed due to their high efficacy and stability.[9] To prevent catalyst inhibition by the free amine, the nitrogen is typically protected with a group like tosyl (Ts) or carbobenzyloxy (Cbz) prior to the metathesis reaction.

Caption: Synthetic workflow for heterocycle synthesis via RCM.

Experimental Protocol: RCM of N-Tosyl-bis(2-methylallyl)amine

This protocol is based on established methods for the RCM of N-protected diallylamines.[8]

-